molecular formula C5H8BrF3 B2383640 2-Bromo-1,1,1-trifluoro-3-methylbutane CAS No. 1349717-96-9

2-Bromo-1,1,1-trifluoro-3-methylbutane

Cat. No.: B2383640
CAS No.: 1349717-96-9
M. Wt: 205.018
InChI Key: ZOPGBRVDWFPISZ-UHFFFAOYSA-N
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Description

2-Bromo-1,1,1-trifluoro-3-methylbutane is an organic compound with the molecular formula C5H8BrF3 It is a halogenated hydrocarbon that contains bromine, fluorine, and a methyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,1,1-trifluoro-3-methylbutane can be synthesized through several methods. One common approach involves the bromination of 1,1,1-trifluoro-3-methyl-butane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1,1-trifluoro-3-methylbutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

    Elimination Reactions: Formation of alkenes.

    Oxidation and Reduction: Formation of corresponding alcohols or alkanes.

Scientific Research Applications

2-Bromo-1,1,1-trifluoro-3-methylbutane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1,1-trifluoro-3-methylbutane involves its reactivity with various nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1,1,1-trifluoro-2-methyl-propane
  • 2-Bromo-1,1,1-trifluoro-3-methyl-pentane
  • 2-Bromo-1,1,1-trifluoro-3-methyl-hexane

Uniqueness

2-Bromo-1,1,1-trifluoro-3-methylbutane is unique due to its specific combination of bromine, fluorine, and a methyl group on a butane backbone. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2-bromo-1,1,1-trifluoro-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrF3/c1-3(2)4(6)5(7,8)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPGBRVDWFPISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349717-96-9
Record name 2-bromo-1,1,1-trifluoro-3-methylbutane
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